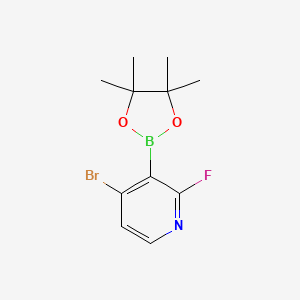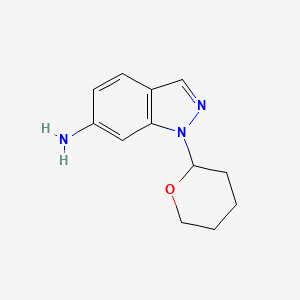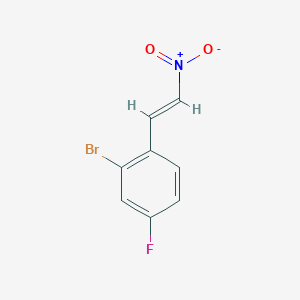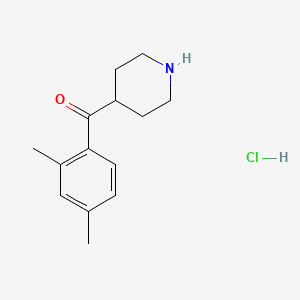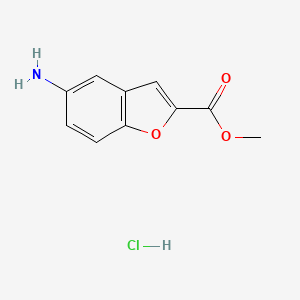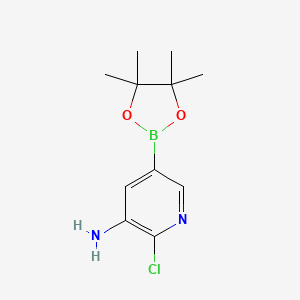![molecular formula C13H20ClNO2 B1519676 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride CAS No. 1172524-44-5](/img/structure/B1519676.png)
4-[(4-Propylphenyl)amino]butanoic acid hydrochloride
Vue d'ensemble
Description
4-[(4-Propylphenyl)amino]butanoic acid hydrochloride, also known as 4-PBA-HCl, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of 4-aminobutanoic acid, and is used as a reagent in biochemical and physiological studies. 4-PBA-HCl is also used as an inhibitor of several enzymes and has been studied for its potential roles in the treatment of various diseases.
Applications De Recherche Scientifique
Antimicrobial Activity
N-Substituted-β-amino acid derivatives containing various moieties have shown antimicrobial activity against bacteria like Staphylococcus aureus and fungi such as Candida tenuis and Aspergillus niger. These findings suggest potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).
Crystal Engineering
The compound baclofen, closely related to the queried chemical, has been used to study multicomponent crystals with various acids. This research demonstrates the potential of gamma amino acids in crystal engineering, which can be applied in the design of new materials with specific physical properties (Báthori & Kilinkissa, 2015).
Materials Science
Research on phloretic acid, a phenolic compound with similar functionalities, highlights its use in enhancing the reactivity of molecules towards benzoxazine ring formation, leading to materials with thermal and thermo-mechanical properties suitable for various applications. This suggests the potential of similar compounds in materials science for creating new polymers (Trejo-Machin et al., 2017).
Corrosion Inhibition
Compounds with amino and butanoic acid functionalities have shown effectiveness in inhibiting the corrosion of metals in acidic environments. This application is crucial in industrial processes and the protection of metal structures (Bentiss et al., 2009).
Molecular Docking and Biological Activity
Molecular docking studies of compounds with butanoic acid derivatives have revealed their significance in inhibiting biological targets like Placenta growth factor (PIGF-1), indicating their potential pharmacological importance (Vanasundari et al., 2018).
Urease Inhibition
Indole-based compounds with butanoic acid derivatives have been studied for their urease inhibitory potential, showcasing their application in designing therapeutic agents against diseases caused by urease-producing pathogens (Nazir et al., 2018).
Propriétés
IUPAC Name |
4-(4-propylanilino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-4-11-6-8-12(9-7-11)14-10-3-5-13(15)16;/h6-9,14H,2-5,10H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQPABIGCHLOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Propylphenyl)amino]butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



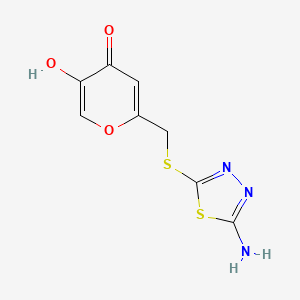
![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)
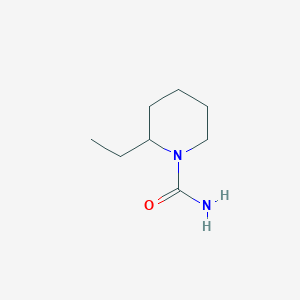
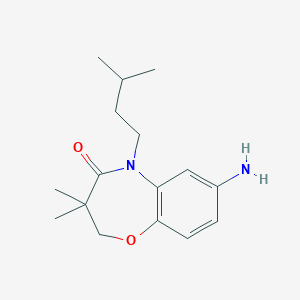
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
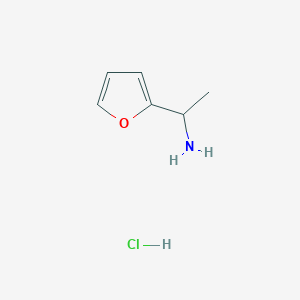
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)
![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)
